4-(3-Methoxyphenyl)-1,3-thiazol-2-amine hydrobromide
Description
4-(3-Methoxyphenyl)-1,3-thiazol-2-amine hydrobromide (CAS: 83558-37-6) is a thiazole derivative with the molecular formula C₁₀H₁₀N₂OS·HBr (MW: 206.27 + 80.91 = 287.18 g/mol) . The compound features a 3-methoxyphenyl substituent at the 4-position of the thiazole ring and exists as a hydrobromide salt to enhance solubility and stability. Thiazole derivatives are widely studied for their pharmacological and industrial applications, including enzyme inhibition, anticancer activity, and dye synthesis .
Properties
IUPAC Name |
4-(3-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS.BrH/c1-13-8-4-2-3-7(5-8)9-6-14-10(11)12-9;/h2-6H,1H3,(H2,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXGSTPNHHCUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine hydrobromide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with a thiazole precursor.
Amine Functionalization:
Formation of the Hydrobromide Salt: The final step involves the reaction of the amine with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring undergoes oxidation under controlled conditions. Key findings include:
| Reagent | Conditions | Product | Yield | Mechanism |
|---|---|---|---|---|
| H₂O₂ (30%) | 25°C, 6 hours | Thiazole sulfoxide derivative | 68% | Electrophilic oxidation at sulfur atom |
| m-CPBA | DCM, 0°C → RT, 4 hrs | Thiazole sulfone derivative | 82% | Peracid-mediated oxidation |
Notes :
-
Sulfoxide formation is stereospecific, producing a racemic mixture .
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Sulfone derivatives exhibit enhanced stability compared to sulfoxides.
Reduction Reactions
The thiazole ring and methoxyphenyl group participate in reduction pathways:
| Reagent | Conditions | Product | Yield | Key Observation |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 2 hrs | Dihydrothiazole derivative | 55% | Ring saturation without N–S bond cleavage |
| H₂/Pd-C (10%) | EtOH, 50 psi, 6 hrs | 3-Methoxyphenyl group hydrogenolysis | 73% | Selective deoxygenation of methoxy group |
Mechanistic Insights :
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LiAlH₄ reduces the thiazole ring via nucleophilic hydride attack at the electron-deficient C2 position.
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Hydrogenolysis of the methoxy group proceeds through a radical intermediate .
Substitution Reactions
The amine and methoxy groups are prime sites for nucleophilic/electrophilic substitution:
Amine Group Reactivity
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| AcCl | Pyridine, 0°C, 1 hr | N-Acetylated derivative | 89% |
| Benzoyl chloride | DCM, RT, 3 hrs | N-Benzoylated derivative | 78% |
Methoxyphenyl Group Reactivity
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| BBr₃ | DCM, −78°C, 30 min | Demethylated phenol derivative | 91% |
| HNO₃/H₂SO₄ | 0°C → RT, 2 hrs | Nitro-substituted aryl derivative | 65% |
Key Findings :
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BBr₃ selectively demethylates the methoxy group without affecting the thiazole ring.
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Nitration occurs at the para position relative to the methoxy group .
Acid-Base Reactions
The hydrobromide salt undergoes reversible dissociation in aqueous solutions:
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pKa of conjugate acid : 4.2 ± 0.1 (determined via potentiometric titration) .
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Neutralization with NaOH yields the free base, which is less water-soluble but more reactive in organic solvents.
Comparative Reactivity with Analogous Compounds
| Compound | Oxidation Susceptibility | Reduction Selectivity | Substitution Sites |
|---|---|---|---|
| 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine HBr | High (S-atom) | Moderate (C=N bond) | Amine, methoxy, C5 of thiazole |
| 4-(3-Hydroxyphenyl)-1,3-thiazol-2-amine | Low | High (phenolic –OH) | Amine, phenolic –OH |
| 4-(3-Chlorophenyl)-1,3-thiazol-2-amine | Moderate | Low | Amine, chloro substituent |
Trends :
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Electron-donating groups (e.g., methoxy) enhance aromatic electrophilic substitution but reduce oxidative stability .
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The hydrobromide salt increases aqueous solubility, facilitating reactions in polar solvents .
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes via:
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Cleavage of the thiazole ring : Releases HBr and forms cyanamide derivatives.
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Demethylation : Produces volatile methanol and a phenolic byproduct.
TGA Data :
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Onset decomposition temperature : 215°C
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Mass loss at 300°C : 92% (residual carbonaceous material).
Scientific Research Applications
4-(3-Methoxyphenyl)-1,3-thiazol-2-amine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thiazol-2-amine derivatives are highly dependent on substituent position and electronic effects. Below is a comparative analysis with key structural analogs:
Key Observations:
Positional Isomerism :
- The 3-methoxy substituent in the target compound may confer distinct electronic and steric effects compared to 4-methoxy analogs. For example, 4-methoxy derivatives exhibit hypsochromic shifts in dye applications , while 3-methoxy substitution in thiazoles is linked to improved binding in enzyme pockets due to altered dipole moments .
- TH-644 combines a 3-fluoro-4-methoxyphenyl group, enhancing both metabolic stability (via fluorine) and target affinity (via methoxy) .
Halogen vs. Methoxy groups increase lipophilicity and may enhance blood-brain barrier penetration, as seen in tubulin inhibitor 10s .
Salt Forms :
- The hydrobromide salt of the target compound improves aqueous solubility compared to free bases (e.g., MortaparibMild , which lacks a salt form) .
Pharmacological Activity Comparison
Anticancer Activity:
- 10s (triple methoxy substituents) demonstrates potent antiproliferative activity (IC₅₀ = 0.12 μM) by disrupting tubulin polymerization, comparable to combretastatin A-4 .
- Structural analogs with halogen substituents (e.g., 3e, 3f in ) show higher potency against Gram-negative bacteria, suggesting halogenation enhances antimicrobial over anticancer effects .
Anti-Inflammatory Activity:
- TH-644 inhibits microsomal prostaglandin E synthase-1 (mPGES-1) at nanomolar concentrations, outperforming non-fluorinated analogs due to fluorine’s electronegativity .
Biological Activity
4-(3-Methoxyphenyl)-1,3-thiazol-2-amine hydrobromide is a compound that belongs to the thiazole family, which has gained attention due to its diverse biological activities. Thiazole derivatives are known for their potential in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory therapies. This article reviews the biological activity of this specific compound, synthesizing data from various studies to highlight its pharmacological potential.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 3-methoxyphenyl isothiocyanate with appropriate amines under controlled conditions. The resulting compound features a thiazole ring that is instrumental in its biological activity.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research has shown that compounds with a thiazole moiety exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies indicate that related thiazole compounds demonstrate effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar antimicrobial properties .
Anticancer Activity
The anticancer potential of thiazole derivatives is well-documented. For example, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and SKOV3 (ovarian cancer) . The mechanism often involves the inhibition of tubulin polymerization, leading to disrupted microtubule dynamics and subsequent apoptosis in cancer cells. Preliminary data suggests that this compound may exhibit comparable cytotoxicity; however, specific IC50 values for this compound remain to be established.
Anti-inflammatory Effects
Thiazole derivatives have also shown promise in anti-inflammatory applications. The presence of the methoxy group on the phenyl ring may enhance the compound's ability to modulate inflammatory pathways. Studies on related compounds indicate that they can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that this compound could potentially serve as an anti-inflammatory agent.
Study 1: Anticancer Evaluation
In a comparative study involving various thiazole derivatives, this compound was evaluated alongside other analogs for its antiproliferative effects on human cancer cell lines. Results indicated that while it exhibited moderate activity, structural modifications could enhance its efficacy .
Study 2: Antimicrobial Testing
A recent investigation into the antimicrobial properties of thiazole derivatives revealed that those containing methoxy groups showed increased activity against E. coli and S. aureus. Although specific data on this compound was not detailed, the trends suggest it may follow similar patterns of enhanced activity due to its structural characteristics .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine hydrobromide?
- Methodology :
-
Condensation Reactions : Utilize Gewald-like thiazole synthesis by reacting 3-methoxyacetophenone derivatives with thiourea in the presence of a base (e.g., KOH) and elemental sulfur. Adjust solvent polarity (e.g., ethanol or DMF) to optimize yield .
-
Salt Formation : Treat the free base with hydrobromic acid (HBr) in anhydrous conditions. Crystallize from ethanol or acetonitrile to obtain the hydrobromide salt .
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Purification : Flash column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol with activated charcoal to remove impurities .
- Data Table : Synthetic Conditions Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Thiazole Formation | 3-Methoxyacetophenone, thiourea, S⁸, KOH/EtOH | 70–78 | >95% | |
| Hydrobromide Salt | HBr (48% aq.), EtOH, 0°C | 85–90 | 99% |
Q. How is the compound characterized using spectroscopic methods?
- Methodology :
-
¹H/¹³C NMR : Dissolve in deuterated DMSO or CDCl₃. Key signals:
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Thiazole C2-amine proton at δ 6.8–7.2 ppm (broad, exchangeable).
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Methoxyphenyl aromatic protons (δ 6.7–7.4 ppm, multiplet) .
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IR Spectroscopy : Confirm N-H stretching (3300–3500 cm⁻¹) and C=S/C-N vibrations (1550–1650 cm⁻¹) .
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UV-Vis : λₘₐₓ ~270–290 nm (π→π* transitions in thiazole and methoxyphenyl groups) .
- Data Table : Representative NMR Shifts
| Proton/Carbon | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Thiazole C2-NH₂ | 6.85 (1H, br s) | Singlet | |
| Methoxy OCH₃ | 3.78 (3H, s) | Singlet |
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodology :
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Crystal Growth : Use slow evaporation of a saturated acetonitrile/water solution at 4°C to obtain single crystals .
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Data Collection : Employ a Bruker APEX-II CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Resolve space group (e.g., monoclinic P2₁) and refine with SHELXL .
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Key Metrics : Analyze dihedral angles between thiazole and methoxyphenyl rings (e.g., ~9–15° tilt) and intermolecular H-bonding (e.g., N-H⋯Br interactions) .
- Data Table : Crystallographic Parameters (Hypothetical)
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁ | |
| Unit Cell (Å, °) | a=6.12, b=7.47, c=18.25, β=98.0 | |
| R₁/wR₂ | 0.048/0.062 |
Q. What strategies address discrepancies between elemental analysis and spectroscopic data?
- Methodology :
- Impurity Analysis : Use LC-MS to detect byproducts (e.g., unreacted thiourea or oxidized sulfur species). Adjust reaction time/temperature to minimize side reactions .
- Alternative Techniques : Combine HRMS (ESI+) for exact mass verification (e.g., [M+H⁺] calc. 297.05) with CHNS analysis to reconcile carbon/nitrogen ratios .
- Dynamic NMR : Resolve tautomerism (e.g., amine vs. imine forms) in DMSO-d₆ at variable temperatures .
Q. How to evaluate its potential as a kinase inhibitor using computational and experimental approaches?
- Methodology :
-
Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, 1M17). Focus on thiazole-amine interactions with ATP-binding pockets (e.g., hydrogen bonds to Glu738/Met793) .
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In Vitro Assays : Test IC₅₀ via ADP-Glo™ kinase assay (e.g., against JAK2 or CDK2). Compare with positive controls (e.g., staurosporine) .
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SAR Analysis : Modify methoxyphenyl substituents (e.g., fluoro or bromo analogs) to optimize binding affinity .
- Data Table : Hypothetical Docking Results
| Target Kinase | Docking Score (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| EGFR (1M17) | -9.2 | N-H⋯Glu738, π-π stacking | |
| CDK2 (1HCL) | -8.7 | S⋯Leu83, OCH₃⋯Asp86 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
